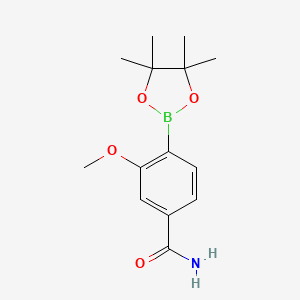

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 2033056-80-1

Cat. No.: VC2731982

Molecular Formula: C14H20BNO4

Molecular Weight: 277.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2033056-80-1 |

|---|---|

| Molecular Formula | C14H20BNO4 |

| Molecular Weight | 277.13 g/mol |

| IUPAC Name | 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17) |

| Standard InChI Key | KLHBWKPOCQQEOI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC |

Introduction

Chemical Identity and Structure

Molecular Identity

These properties define the molecule's behavior in various chemical environments and influence its potential interactions with biological systems, solubility characteristics, and reactivity patterns.

Synthesis and Preparation

Key Reaction Conditions

For related boronate ester compounds, reaction conditions typically involve:

-

Use of a palladium catalyst

-

Anhydrous potassium acetate as a base

-

1,4-dioxane as solvent

-

Reflux conditions for approximately 10 hours

-

Inert atmosphere to prevent degradation of air-sensitive intermediates

These conditions create an environment conducive to the formation of carbon-boron bonds, which is a crucial step in synthesizing compounds like 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The high yield (92%) reported for the related compound suggests that similar efficient processes might be applicable to our target molecule .

Structural Analogues and Derivatives

N-Substituted Derivatives

Several N-substituted derivatives of the base structure have been documented, highlighting the versatility of this scaffold for modification. N-Propyl and N-cyclohexyl derivatives represent important structural variants:

-

3-Methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a molecular weight of 319.20 g/mol and molecular formula C17H26BNO4 . This derivative features an N-propyl substitution that modifies the amide functionality.

-

N-Cyclohexyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2639603-62-4) has a higher molecular weight of 359.27 g/mol and molecular formula C20H30BNO4 . The cyclohexyl group attached to the nitrogen atom introduces greater lipophilicity and conformational complexity.

These derivatives illustrate how the basic scaffold can be modified to potentially tune properties such as solubility, binding affinity, and metabolic stability.

Positional Isomers

The search results also reference positional isomers where the relative positions of functional groups are altered. For instance, n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide represents a structural rearrangement where the boronate ester group is at position 3 rather than position 4 . These positional variations can significantly affect the electronic distribution, reactivity, and three-dimensional conformation of the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume